molecular formula C27H44O2 B1237340 (25S)-5beta-spirostan

(25S)-5beta-spirostan

Cat. No.: B1237340
M. Wt: 400.6 g/mol
InChI Key: INLFWQCRAJUDCR-LTJXREHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(25S)-5beta-spirostan is a 5beta-spirostan.

Scientific Research Applications

Spirostanol Sapogenins and Steroidal Saponins

  • Spirostanol Sapogenins in Tupistra chinensis : Research indicates the presence of spirostanol sapogenins, including variants of 5beta-spirostan in the underground parts of Tupistra chinensis. These compounds have potential applications in phytochemical and pharmacological research (Pan, Chang, & Wu, 2000).

  • Oligoglycosides in Allium tuberosum Seeds : Allium tuberosum seeds contain spirostanol steroidal oligoglycosides, including (25S)-5beta-spirostane variants. These are derived from enzymatic hydrolysis and have significant spectroscopic interest (Ikeda, Tsumagari, & Nohara, 2000).

  • Antinociceptive and Anti-inflammatory Effects : Steroidal saponins, including (25R)-5beta-spirostan-3-beta-ol variants, from Dracaena ombet demonstrate analgesic and anti-inflammatory activities, which could have therapeutic applications (Moharram & El-Shenawy, 2007).

  • Cytotoxic Steroidal Saponins in Asparagus Oligoclonos : Certain (25S*)-5beta-spirostan variants in Asparagus oligoclonos exhibit cytotoxicity against human tumor cell lines, making them subjects of interest in cancer research (Kim et al., 2005).

  • Synthesis and Biological Testing for Antagonistic Effects : Novel 5beta-hydroxy-spirostan-6-ones have been synthesized and tested for antiecdysteroid activities, suggesting applications in insecticide development (Rivera et al., 2006).

  • Anti-Glioma Activity : A study showed that 25(R)-spirostan-3β,5α,6β,19-tetrol can suppress the proliferation and migration of malignant glioma cells, indicating potential in cancer therapy (Leng et al., 2010).

  • Antimycotic Activity in Solanum hispidum : Spirostanol saponins from Solanum hispidum leaves, including (25S)-5alpha-spirostan variants, exhibit antimycotic properties, which could be significant in developing antifungal agents (González et al., 2004).

  • Saponins in Asparagus racemosus Fruits : Saponins isolated from Asparagus racemosus fruits, characterized as (25S)-5beta-spirostan-3beta-ol variants, have potential pharmacological applications (Mandal et al., 2006).

  • Steroidal Saponins from Asparagus officinalis Roots : Saponins from Asparagus officinalis roots, including this compound variants, offer a rich source for pharmaceutical research due to their unique structural properties (Huang & Kong, 2006).

  • Solid-State NMR Study of Steroidal Sapogenins : A study using cross-polarization magic angle spinning (MAS) solid-state 13C NMR has provided insights into the structural properties of steroidal sapogenins, including (25S)-55beta-spirostan variants, relevant in chemical analysis (Wawer, Nartowska, & Cichowlas, 2001).

  • Tupistra wattii Saponins and Their Cytotoxicity : New steroidal saponins isolated from Tupistra wattii, including (25R)-1beta,2beta,3beta,5beta-tetrahydroxyspirostan variants, have been evaluated for cytotoxic activity, indicating potential in cancer research (Shen et al., 2003).

Properties

Molecular Formula

C27H44O2

Molecular Weight

400.6 g/mol

IUPAC Name

(1R,2S,4S,5'S,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]

InChI

InChI=1S/C27H44O2/c1-17-10-14-27(28-16-17)18(2)24-23(29-27)15-22-20-9-8-19-7-5-6-12-25(19,3)21(20)11-13-26(22,24)4/h17-24H,5-16H2,1-4H3/t17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27+/m0/s1

InChI Key

INLFWQCRAJUDCR-LTJXREHZSA-N

Isomeric SMILES

C[C@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5(CCCC6)C)C)C)OC1

SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCCC6)C)C)C)OC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(25S)-5beta-spirostan
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